2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

説明

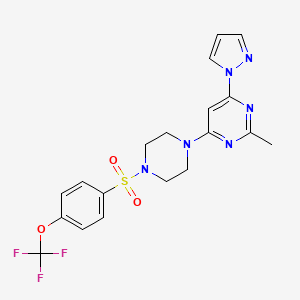

This compound is a pyrimidine derivative featuring a trifluoromethoxy-phenylsulfonyl-piperazine moiety at position 6 and a 1H-pyrazole substituent at position 2. Its structure combines a pyrimidine core with functional groups known to enhance bioactivity and pharmacokinetic properties.

特性

IUPAC Name |

2-methyl-4-pyrazol-1-yl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O3S/c1-14-24-17(13-18(25-14)28-8-2-7-23-28)26-9-11-27(12-10-26)32(29,30)16-5-3-15(4-6-16)31-19(20,21)22/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJAANAYXSXVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic derivative belonging to a class of pyrazole and pyrimidine compounds. These compounds have garnered attention for their potential therapeutic applications, particularly in treating inflammation, cancer, and infectious diseases.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a complex arrangement that includes a pyrazole ring, a pyrimidine core, and a sulfonamide moiety, which are critical for its biological activity.

1. Anti-inflammatory Properties

Research has indicated that compounds similar to the one exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazolyl benzenesulfonamide have been shown to effectively reduce inflammation in various models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators, contributing to their therapeutic potential in treating inflammatory disorders .

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound class possess cytotoxic effects against several cancer cell lines. A notable study reported that modifications in the phenylacetamide moiety significantly enhanced the cytotoxicity against pancreatic and breast cancer cell lines. The growth inhibition was assessed using the GI50 metric, with some analogs showing activity at concentrations below 50 μM .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-sulfonyl)piperazine | MCF-7 (Breast) | < 25 |

| Similar Derivative | MiaPaCa-2 (Pancreatic) | > 50 |

3. Antitubercular Activity

The compound's structural analogs have also been evaluated for antitubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating promising activity against this pathogen. This suggests that modifications in the piperazine or sulfonamide groups can enhance efficacy against tuberculosis .

The biological activity of this compound is largely attributed to its ability to interact with multiple biological targets:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : The piperazine moiety may facilitate interaction with various receptors, including those involved in neurotransmission and cell proliferation .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives highlighted their effectiveness in reducing edema in rodent models of inflammation. The tested compound showed a significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis involving multiple derivatives against human cancer cell lines, the compound exhibited selective cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development in oncology.

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and growth.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies suggest that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies indicate that 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In a clinical trial aimed at evaluating the antimicrobial efficacy, formulations containing this compound were tested against common hospital-acquired infections. Results indicated a notable reduction in bacterial load in infected tissue samples, suggesting its potential use as an adjunct therapy in treating resistant infections.

Case Study 3: Anti-inflammatory Properties

Research published in Pharmacology Reports assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers such as TNF-alpha and IL-6.

化学反応の分析

Reactivity at the Pyrimidine Core

The pyrimidine ring exhibits electrophilic substitution tendencies, with reactivity influenced by substituents:

Pyrazole Ring Modifications

The 1H-pyrazole substituent at C-4 of the pyrimidine can undergo functionalization:

Piperazine-Sulfonyl Group Reactions

The 4-(4-(trifluoromethoxy)phenyl)sulfonylpiperazine moiety is prone to hydrolysis and alkylation:

Trifluoromethoxy Phenyl Group Stability

The 4-(trifluoromethoxy)phenyl group is generally inert but may participate in:

Synthetic Transformations in Literature

Key findings from analogous systems include:

-

Sulfonyl Group Activation : In related pyrimidines, sulfonamides undergo nucleophilic displacement with amines or thiols under basic conditions .

-

Pyrazole Functionalization : Microwave-assisted C–H arylation of pyrazoles has been reported using Pd catalysis .

-

Piperazine Ring Opening : Acidic cleavage of piperazine to ethylene diamine derivatives in the presence of H₂SO₄ .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Findings from Comparative Analysis

Pyrimidines with pyrazole substituents (e.g., 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine) exhibit herbicidal activity via chlorophyll inhibition .

Electronic and Steric Effects The trifluoromethoxy group in the target compound enhances electron-withdrawing properties compared to methyl or propargyloxy substituents in herbicidal pyrimidines . This could improve binding affinity in enzyme-active sites. The sulfonyl-piperazine linker in the target compound and GDC-0941 introduces rigidity and polarity, which may improve solubility and reduce off-target interactions compared to non-sulfonated analogs .

Synthetic Accessibility

- The synthesis of arylpiperazine-linked pyrimidines (e.g., compound 5 in ) involves coupling reactions between piperazine derivatives and functionalized pyrimidines, a strategy applicable to the target compound .

Q & A

Basic: What are the key methodological considerations for synthesizing this pyrimidine derivative?

Answer:

The synthesis typically involves multi-step reactions, starting with the assembly of the pyrimidine core followed by functionalization of the piperazine and sulfonyl groups. Critical steps include:

- Coupling reactions : Use of nucleophilic aromatic substitution (e.g., pyrazole introduction at position 4) and sulfonylation of the piperazine moiety.

- Reagent optimization : Ethanol or dichloromethane as solvents, and catalysts like stannous chloride for reductions (e.g., nitro group reduction in intermediates) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) .

- Yield maximization : Adjusting reaction time (e.g., 10–24 hours) and temperature (e.g., reflux at 80°C) to balance efficiency and side-product formation .

Basic: How is X-ray crystallography applied to resolve the compound’s structural ambiguities?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard:

- Data collection : High-resolution (<1.0 Å) data reduces refinement errors, especially for flexible groups like the trifluoromethoxy moiety .

- Refinement strategies : Use of anisotropic displacement parameters for non-hydrogen atoms and riding models for hydrogen atoms.

- Validation : R-factor convergence (<0.05) and analysis of residual electron density maps to confirm sulfonyl-piperazine geometry .

- CIF deposition : Data submission to the Cambridge Structural Database (CSD) ensures reproducibility .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

Prioritize target-specific assays based on structural analogs (e.g., PI3K inhibitors):

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., PI3Kα IC50 determination) with ATP-concentration optimization to avoid false positives .

- Cellular assays : Proliferation inhibition in cancer cell lines (e.g., MCF-7, HCT-116) using MTT or CellTiter-Glo, with dose-response curves (0.1–100 µM) .

- Selectivity profiling : Counter-screening against off-target kinases (e.g., EGFR, VEGFR2) to assess specificity .

Advanced: How can computational methods optimize synthetic routes?

Answer:

Reaction path search algorithms (e.g., quantum chemical calculations) streamline synthesis:

- Transition-state modeling : Identify energetically favorable pathways for sulfonylation or pyrazole coupling .

- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for intermediate stability .

- Machine learning : Train models on existing pyrimidine synthesis data to predict optimal catalysts (e.g., Pd vs. Cu) .

Advanced: How to address contradictions in crystallographic and spectroscopic data?

Answer:

- Multi-technique validation : Cross-validate X-ray data with NMR (e.g., NMR for trifluoromethoxy conformation) and DFT-calculated spectra .

- Twinned crystals : Use SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

- Dynamic disorder modeling : Refine occupancies for flexible groups (e.g., pyrazole rotation) using restraints in SHELXL .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- Target engagement assays : Cellular thermal shift assays (CETSA) confirm binding to PI3Kα in lysates .

- CRISPR knockouts : Compare activity in PI3Kα-wildtype vs. knockout cell lines to establish target dependency .

- Structural analogs : Synthesize derivatives (e.g., piperazine replacements) to correlate structural variations with activity cliffs .

Advanced: How to resolve discrepancies in biological activity across assay platforms?

Answer:

- Orthogonal assays : Confirm enzyme inhibition (e.g., PI3Kα) with radioactive -ATP assays alongside fluorescence-based methods .

- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to explain in vitro-in vivo disconnects .

- Data normalization : Use Z’-factor validation to exclude batch effects in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。